(4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-21-17(12-16(20-21)13-2-4-14(19)5-3-13)18(24)22-8-10-23(11-9-22)27(25,26)15-6-7-15/h2-5,12,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOCVNNKOCKLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
1. Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and fluorinated phenyl groups. The cyclopropylsulfonyl moiety is introduced to enhance the compound's solubility and biological activity. Structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry.
2.1 Antimicrobial Activity
Research indicates that pyrazolone derivatives, including those similar to our compound, exhibit significant antimicrobial properties. A study reported that derivatives with the pyrazolone moiety demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3b | 6.25 | S. aureus |
| 3b | 6.25 | E. coli |
| 3b | 12.5 | P. aeruginosa |
2.2 Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by findings in related pyrazolone derivatives, which have shown promising results in reducing inflammation in various models. The anti-inflammatory activity of similar compounds was evaluated, revealing significant inhibition of pro-inflammatory cytokines in vitro .
2.3 Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have been a focus of research for this class of compounds. For instance, derivatives were tested for their ability to inhibit Agaricus bisporus tyrosinase, with some showing competitive inhibition characteristics . The binding modes were elucidated through docking studies, indicating favorable interactions with the enzyme's active site.
Case Study 1: Inhibition of Tyrosinase
A recent study investigated the structure-activity relationship (SAR) of piperazine-based compounds on tyrosinase activity. The compound exhibited an IC50 value indicating effective inhibition (IC50 = 40 μM), suggesting potential applications in skin whitening agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazolone derivatives, where the target compound was evaluated against various bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, reinforcing the importance of the cyclopropylsulfonyl group in improving efficacy .
4. Conclusion
The biological activity of This compound highlights its potential as a versatile therapeutic agent. Its synthesis leads to compounds with notable antimicrobial and anti-inflammatory activities, supported by various studies demonstrating its effectiveness against key biological targets.
Future research should focus on further elucidating the mechanisms of action, optimizing structure for enhanced potency, and exploring clinical applications in infectious diseases and inflammatory conditions.
Scientific Research Applications
Antimicrobial Activity
Compounds containing sulfonyl groups have been documented to exhibit antimicrobial properties. The presence of the cyclopropylsulfonyl moiety in this compound may endow it with activity against various bacterial strains. Preliminary studies into related compounds indicate a need for further investigation into its efficacy as an antimicrobial agent.
Antidepressant Effects
A study conducted by researchers evaluated various piperazine derivatives for their ability to inhibit serotonin reuptake. While (4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone was not directly tested, its structural characteristics suggest potential efficacy in reducing depression-like behaviors in rodent models.
Antimicrobial Properties
Research into sulfonamide-based compounds has shown that they can possess significant antimicrobial activity. The sulfonyl group present in this compound may confer similar properties, warranting further exploration into its effectiveness against specific bacterial strains.
Future Directions for Research
Given the emerging data surrounding this compound, future research should focus on:
- In Vivo Studies : Conducting comprehensive studies to evaluate pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound influences neurotransmitter systems.
- Broader Biological Screening : Expanding research to include potential antimicrobial properties and other pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs from the evidence, highlighting substitutions, linker types, and reported properties:
Key Observations:
Piperazine Modifications :
- The target’s cyclopropylsulfonyl group (small, strained cycloalkane) contrasts with phenylsulfonyl () and trifluoromethylphenyl (). Cyclopropyl groups may enhance metabolic stability compared to bulkier aryl substituents .
- Sulfonyl groups universally improve solubility and hydrogen-bonding capacity, critical for target engagement.
Pyrazole Variations :
- The 4-fluorophenyl group in the target provides a balance of hydrophobicity and electronegativity, unlike the tetrazole-5-thiol () or phenylsulfanyl (). Fluorine’s inductive effects may enhance binding affinity in hydrophobic pockets .
Linker Flexibility: Methanone (target) vs.
Physicochemical Properties
Methodological Considerations in Similarity Assessment
As noted in , structural similarity metrics (e.g., Tanimoto coefficients) and pharmacophore alignment are critical for virtual screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
